N,N'-(Butane-1,4-diyl)diacrylamide
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Overview
Description
N,N’-(Butane-1,4-diyl)diacrylamide is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-(Butane-1,4-diyl)diacrylamide can be synthesized through the reaction of butane-1,4-diamine with acryloyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N,N’-(Butane-1,4-diyl)diacrylamide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Butane-1,4-diyl)diacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form cross-linked polymers, which are used in various applications such as hydrogels and coatings.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the acrylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically used.
Major Products
Cross-linked Polymers: These are the primary products formed during polymerization, used in various industrial applications.
Substituted Acrylamides: These are formed during substitution reactions and can be used as intermediates in organic synthesis.
Scientific Research Applications
N,N’-(Butane-1,4-diyl)diacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and hydrogels.
Biology: It is used in the preparation of bio-compatible materials for drug delivery and tissue engineering.
Industry: It is used in coatings, adhesives, and sealants due to its ability to form strong, durable polymers.
Mechanism of Action
The mechanism of action of N,N’-(Butane-1,4-diyl)diacrylamide primarily involves its ability to form cross-linked networks through polymerization . The acrylamide groups react with initiators to form free radicals, which then propagate to form long polymer chains. These chains can further cross-link to form three-dimensional networks, providing mechanical strength and stability to the resulting materials .
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebisacrylamide: Similar in structure but with a methylene bridge instead of a butane-1,4-diyl bridge.
N,N’-Ethylenebisacrylamide: Contains an ethylene bridge, offering different mechanical properties.
Uniqueness
N,N’-(Butane-1,4-diyl)diacrylamide is unique due to its longer aliphatic chain, which provides greater flexibility and mechanical strength to the polymers formed . This makes it particularly useful in applications requiring durable and flexible materials.
Properties
IUPAC Name |
N-[4-(prop-2-enoylamino)butyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGFLKYTUYKLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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